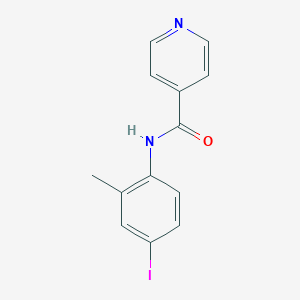![molecular formula C13H10FINO+ B271365 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium](/img/structure/B271365.png)
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyridinium salt with a molecular formula of C13H9FINO and a molecular weight of 385.12 g/mol. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium is not fully understood. However, it has been proposed that this compound may act as a DNA intercalator, which can lead to the inhibition of DNA replication and cell growth. It has also been suggested that this compound may induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. It has also been found to have antibacterial activity against both Gram-positive and Gram-negative bacteria. In addition, this compound has been shown to have antioxidant activity, which can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium in laboratory experiments include its potential as an anticancer agent, its ability to inhibit DNA replication, and its antibacterial and antioxidant activities. However, the limitations of this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are many future directions for research involving 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium. Some possible areas of research include:
1. Further studies on the mechanism of action of this compound, including its interactions with DNA and other cellular components.
2. Exploration of the potential use of this compound as a photosensitizer for the generation of singlet oxygen.
3. Investigation of the potential use of this compound as a lead compound for the development of new anticancer agents.
4. Studies on the potential toxicity of this compound and its effects on living organisms.
5. Exploration of the potential use of this compound in the development of new antibacterial agents.
6. Further studies on the antioxidant activity of this compound and its potential applications in the prevention and treatment of oxidative stress-related diseases.
In conclusion, 1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. Further research is needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium has been synthesized using various methods, including the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by the reaction with iodine and pyridine. Another method involves the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate in the presence of piperidine, followed by the reaction with iodine and pyridine. The synthesis of this compound has also been achieved using microwave-assisted synthesis, which is a rapid and efficient method.
Applications De Recherche Scientifique
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various biologically active compounds. In material science, this compound has been studied for its potential as a photosensitizer for the generation of singlet oxygen.
Propriétés
Nom du produit |
1-[2-(4-Fluorophenyl)-2-oxoethyl]-3-iodopyridinium |
|---|---|
Formule moléculaire |
C13H10FINO+ |
Poids moléculaire |
342.13 g/mol |
Nom IUPAC |
1-(4-fluorophenyl)-2-(3-iodopyridin-1-ium-1-yl)ethanone |
InChI |
InChI=1S/C13H10FINO/c14-11-5-3-10(4-6-11)13(17)9-16-7-1-2-12(15)8-16/h1-8H,9H2/q+1 |
Clé InChI |
MZCISDHEFCDJQL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)I |
SMILES canonique |
C1=CC(=C[N+](=C1)CC(=O)C2=CC=C(C=C2)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271282.png)
![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)


![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)






![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![N-[4-(3,4-dimethylphenoxy)phenyl]isonicotinamide](/img/structure/B271312.png)
![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)